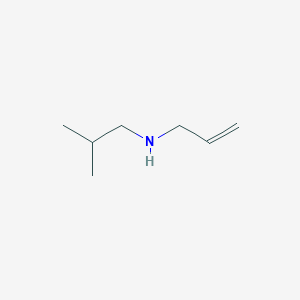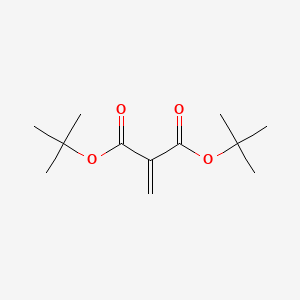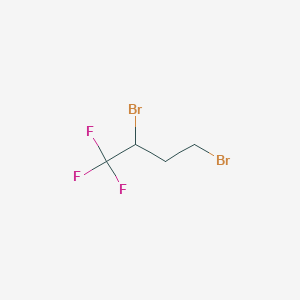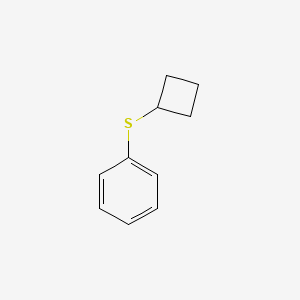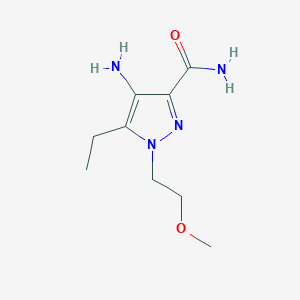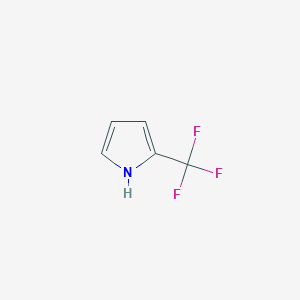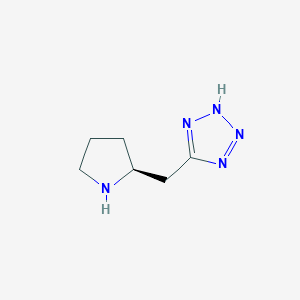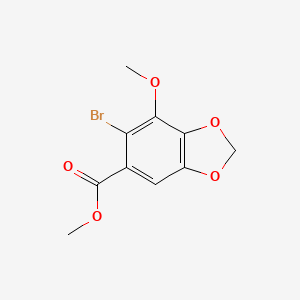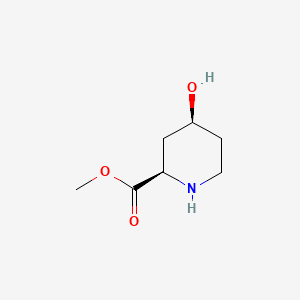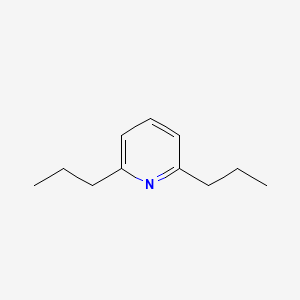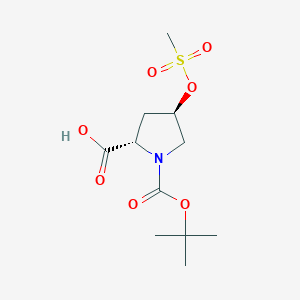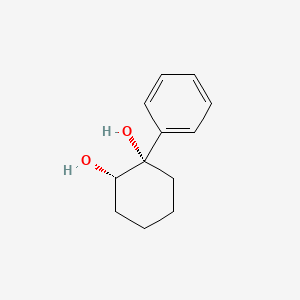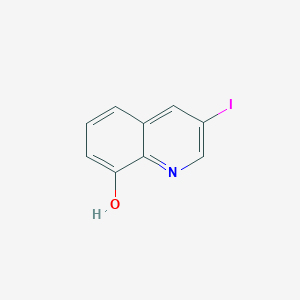
3-iodoquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodoquinolin-8-ol: is a derivative of quinolin-8-ol, where an iodine atom is substituted at the third position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoquinolin-8-ol typically involves the iodination of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling iodine and other reagents.
化学反应分析
Types of Reactions: 3-iodoquinolin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the eighth position can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of quinolin-8-ol with different functional groups replacing the iodine atom.
科学研究应用
Chemistry: 3-iodoquinolin-8-ol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: The compound has been investigated for its antimicrobial properties, including antibacterial and antifungal activities. It is also studied for its potential use in treating diseases such as Alzheimer’s, due to its ability to chelate metal ions like copper and zinc .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex aromatic structures.
作用机制
The precise mechanism of action of 3-iodoquinolin-8-ol is not fully understood. it is believed to exert its effects through the chelation of metal ions, which can disrupt essential biological processes in microorganisms. This chelation ability also makes it a candidate for research in neurodegenerative diseases, where metal ion imbalance plays a role .
相似化合物的比较
5-chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
Clioquinol: Another derivative of quinolin-8-ol, used as an antifungal and antiprotozoal drug.
Uniqueness: 3-iodoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
497084-48-7 |
|---|---|
分子式 |
C9H6INO |
分子量 |
271.05 g/mol |
IUPAC 名称 |
3-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H6INO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H |
InChI 键 |
IFMHKXXFNZUDSZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)I |
规范 SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



